molecular formula C14H21NO B15319938 2-(4-Isobutylphenyl)morpholine

2-(4-Isobutylphenyl)morpholine

Cat. No.: B15319938
M. Wt: 219.32 g/mol
InChI Key: ZKTABLZITOVLTG-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a 4-isobutylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutylphenyl)morpholine typically involves the reaction of 4-isobutylphenylamine with morpholine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylphenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The morpholine ring can undergo substitution reactions, where different substituents can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Isobutylphenyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isobutylphenyl)propionic acid: Known for its use as an anti-inflammatory drug.

    4-Isobutylphenylamine: A precursor in the synthesis of various organic compounds.

Uniqueness

2-(4-Isobutylphenyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]morpholine

InChI

InChI=1S/C14H21NO/c1-11(2)9-12-3-5-13(6-4-12)14-10-15-7-8-16-14/h3-6,11,14-15H,7-10H2,1-2H3

InChI Key

ZKTABLZITOVLTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2CNCCO2

Origin of Product

United States

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